REACTION_CXSMILES
|
[CH:1]12CC(C[CH2:6]1)[CH:3]=[CH:2]2.[C:8]([O:11]CC)(=[O:10])[CH3:9].I([O-])(=O)(=O)=O.[Na+].[C:20](=[O:22])=[O:21]>O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH:9]1([C:8]([OH:11])=[O:10])[CH2:3][CH2:2][CH:1]([C:20]([OH:22])=[O:21])[CH2:6]1 |f:2.3|
|
Name
|
22-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
1.95 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.95 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.816 kg
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.925 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
9.69 g
|
Type
|
catalyst
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
the temperature between 10° C. and 15° C
|
Type
|
CUSTOM
|
Details
|
exothermed rapidly up to 39° C.
|
Type
|
ADDITION
|
Details
|
was added to the cooling bath
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20° C.
|
Type
|
CUSTOM
|
Details
|
the dry ice/acetone bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with hexane (2 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with hexane (2×500 mL)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(CC1)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12CC(C[CH2:6]1)[CH:3]=[CH:2]2.[C:8]([O:11]CC)(=[O:10])[CH3:9].I([O-])(=O)(=O)=O.[Na+].[C:20](=[O:22])=[O:21]>O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH:9]1([C:8]([OH:11])=[O:10])[CH2:3][CH2:2][CH:1]([C:20]([OH:22])=[O:21])[CH2:6]1 |f:2.3|
|
Name
|
22-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
1.95 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.95 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.816 kg
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.925 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
9.69 g
|
Type
|
catalyst
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
the temperature between 10° C. and 15° C
|
Type
|
CUSTOM
|
Details
|
exothermed rapidly up to 39° C.
|
Type
|
ADDITION
|
Details
|
was added to the cooling bath
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20° C.
|
Type
|
CUSTOM
|
Details
|
the dry ice/acetone bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with hexane (2 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with hexane (2×500 mL)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(CC1)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12CC(C[CH2:6]1)[CH:3]=[CH:2]2.[C:8]([O:11]CC)(=[O:10])[CH3:9].I([O-])(=O)(=O)=O.[Na+].[C:20](=[O:22])=[O:21]>O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH:9]1([C:8]([OH:11])=[O:10])[CH2:3][CH2:2][CH:1]([C:20]([OH:22])=[O:21])[CH2:6]1 |f:2.3|
|
Name
|
22-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
1.95 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.95 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.816 kg
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.925 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
9.69 g
|
Type
|
catalyst
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
the temperature between 10° C. and 15° C
|
Type
|
CUSTOM
|
Details
|
exothermed rapidly up to 39° C.
|
Type
|
ADDITION
|
Details
|
was added to the cooling bath
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20° C.
|
Type
|
CUSTOM
|
Details
|
the dry ice/acetone bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with hexane (2 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with hexane (2×500 mL)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(CC1)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |